molecular formula C16H19FN4 B2507727 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine CAS No. 2415621-54-2

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine

Cat. No.: B2507727
CAS No.: 2415621-54-2
M. Wt: 286.354
InChI Key: WQMQXXLIGFMIOY-UHFFFAOYSA-N
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Description

The compound “2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine” is a chemical compound that has been studied in the context of its potential biological activities . It is formed during the synthesis of flunarizine .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study mentioned the intermediates were obtained by a condensation reaction between the 2-bromo-1-(4-bromophenyl)ethanone and the substituted phenylpiperazine, adding 1.5 times of potassium carbonate in acetonitrile .


Chemical Reactions Analysis

The compound and its analogues have been studied for their inhibitory effects on Equilibrative Nucleoside Transporters (ENTs). The results of the [3H]uridine uptake study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .

Mechanism of Action

The compound has been studied as an inhibitor of Equilibrative Nucleoside Transporters (ENTs). It has been demonstrated that it is more selective to ENT2 than to ENT1 . Another compound binds to CB1 more selectively than cannabinoid receptor type 2, with a K value of 220 nM .

Future Directions

The future directions for the study of “2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine” and its analogues could involve further exploration of their inhibitory effects on ENTs, with a focus on their selectivity for ENT2 over ENT1 . Additionally, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4/c1-13-6-7-18-16(19-13)21-10-8-20(9-11-21)12-14-2-4-15(17)5-3-14/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMQXXLIGFMIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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